molecular formula C7H5F3N2O3 B13920861 5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid CAS No. 1221172-09-3

5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid

Katalognummer: B13920861
CAS-Nummer: 1221172-09-3
Molekulargewicht: 222.12 g/mol
InChI-Schlüssel: KYUBYGNVXAVYBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a trifluoromethoxy group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-(trifluoromethoxy)pyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of starting materials and reagents is crucial to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.

    5-Amino-2-(trifluoromethoxy)benzoic acid: Similar functional groups but different ring structure.

    5-Amino-2-(trifluoromethoxy)phenol: Contains a phenol group instead of a carboxylic acid.

Uniqueness

5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

1221172-09-3

Molekularformel

C7H5F3N2O3

Molekulargewicht

222.12 g/mol

IUPAC-Name

5-amino-2-(trifluoromethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-4(6(13)14)1-3(11)2-12-5/h1-2H,11H2,(H,13,14)

InChI-Schlüssel

KYUBYGNVXAVYBO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(=O)O)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.